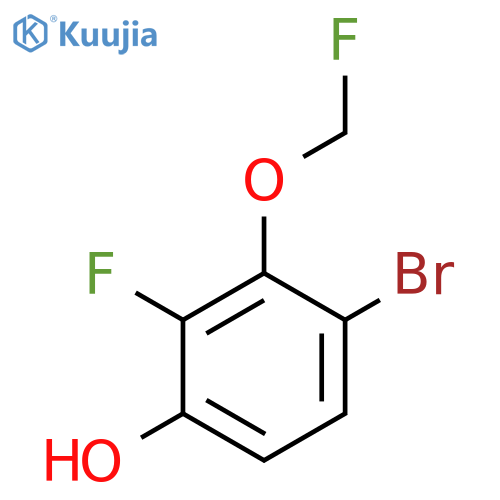Cas no 1807190-52-8 (4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
4-ブロモ-2-フルオロ-3-(フルオロメトキシ)フェノールは、ハロゲン化フェノール誘導体に分類される有機化合物です。分子式C7H5BrF2O2で表され、2つのフッ素原子と臭素原子を有することが特徴です。特に、フルオロメトキシ基(-OCH2F)の導入により、従来のハロゲン化フェノールと比べて高い反応性と脂溶性を示します。医農薬中間体として有用で、創薬化学分野では活性化合物の構造修飾に活用されます。また、電子求引性基を複数持つため、求電子置換反応の制御が可能で、精密有機合成における多段階反応の構築に優位性があります。保管時は湿気を避け、不活性ガス下で取り扱うことが推奨されます。

1807190-52-8 structure
商品名:4-Bromo-2-fluoro-3-(fluoromethoxy)phenol
CAS番号:1807190-52-8
MF:C7H5BrF2O2
メガワット:239.014208555222
CID:4976999
4-Bromo-2-fluoro-3-(fluoromethoxy)phenol 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-2-fluoro-3-(fluoromethoxy)phenol
-
- インチ: 1S/C7H5BrF2O2/c8-4-1-2-5(11)6(10)7(4)12-3-9/h1-2,11H,3H2
- InChIKey: JWLFJPYJOVOEPZ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(=C1OCF)F)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 147
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 29.5
4-Bromo-2-fluoro-3-(fluoromethoxy)phenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013016949-1g |
4-Bromo-2-fluoro-3-(fluoromethoxy)phenol |
1807190-52-8 | 97% | 1g |
1,579.40 USD | 2021-06-25 | |
| Alichem | A013016949-250mg |
4-Bromo-2-fluoro-3-(fluoromethoxy)phenol |
1807190-52-8 | 97% | 250mg |
499.20 USD | 2021-06-25 | |
| Alichem | A013016949-500mg |
4-Bromo-2-fluoro-3-(fluoromethoxy)phenol |
1807190-52-8 | 97% | 500mg |
790.55 USD | 2021-06-25 |
4-Bromo-2-fluoro-3-(fluoromethoxy)phenol 関連文献
-
Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
1807190-52-8 (4-Bromo-2-fluoro-3-(fluoromethoxy)phenol) 関連製品
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
